molecular formula C20H22BrN3O5S B2577687 4-bromo-N'-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzohydrazide CAS No. 391896-75-6

4-bromo-N'-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzohydrazide

Cat. No.: B2577687
CAS No.: 391896-75-6
M. Wt: 496.38
InChI Key: OKSMUPVFFXXJTI-UHFFFAOYSA-N
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Description

4-bromo-N’-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromine atom, a morpholine ring with dimethyl substitutions, and a sulfonyl group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzohydrazide typically involves multiple steps:

    Formation of the Benzoyl Hydrazide Core: The initial step involves the reaction of 4-bromobenzoyl chloride with hydrazine hydrate to form 4-bromobenzohydrazide.

    Introduction of the Sulfonyl Group: The next step is the sulfonylation of 4-bromobenzohydrazide with 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl chloride under basic conditions, typically using a base like triethylamine.

    Final Product Formation: The final step involves the coupling of the sulfonylated intermediate with the morpholine derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the hydrazide and sulfonyl groups.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N’-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N’-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and hydrazide groups can form strong interactions with biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N’-(4-sulfamoylbenzoyl)benzohydrazide: Similar structure but with a sulfamoyl group instead of the morpholine ring.

    4-bromo-N’-(4-(methylsulfonyl)benzoyl)benzohydrazide: Features a methylsulfonyl group instead of the dimethylmorpholino group.

Uniqueness

4-bromo-N’-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzohydrazide is unique due to the presence of the 2,6-dimethylmorpholino group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

By understanding the synthesis, reactions, applications, and mechanisms of 4-bromo-N’-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzohydrazide, researchers can better utilize this compound in various scientific endeavors.

Properties

IUPAC Name

N'-(4-bromobenzoyl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O5S/c1-13-11-24(12-14(2)29-13)30(27,28)18-9-5-16(6-10-18)20(26)23-22-19(25)15-3-7-17(21)8-4-15/h3-10,13-14H,11-12H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSMUPVFFXXJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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